Acetic acid, 2,2'-hydrazinylidenebis-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

Acetic acid, 2,2'-hydrazinylidenebis- (also known as diacetylhydrazine or dah) is a small molecule synthesized by the condensation of hydrazine (N₂H₄) with acetic acid (CH₃COOH). The reaction is typically carried out under acidic or basic conditions.

- A study published in the journal "Inorganic Chemistry" details a synthesis method using acetic anhydride instead of acetic acid:

The structure and purity of the synthesized dah are characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Applications in scientific research:

Dah has been explored in various scientific research applications due to its unique properties, including:

- Organic synthesis: Dah can act as a bifunctional reagent, meaning it possesses both an acidic and a basic functional group. This allows it to participate in various organic reactions, such as condensation reactions and nucleophilic substitutions.

- Coordination chemistry: Dah can form complexes with metal ions, making it a potential candidate for the development of new catalysts or materials. For instance, a study published in the journal "Polyhedron" describes the complexation of dah with copper(II) ions:

- Analytical chemistry: Dah can be used as a chelating agent to form complexes with metal ions for their subsequent detection or separation.

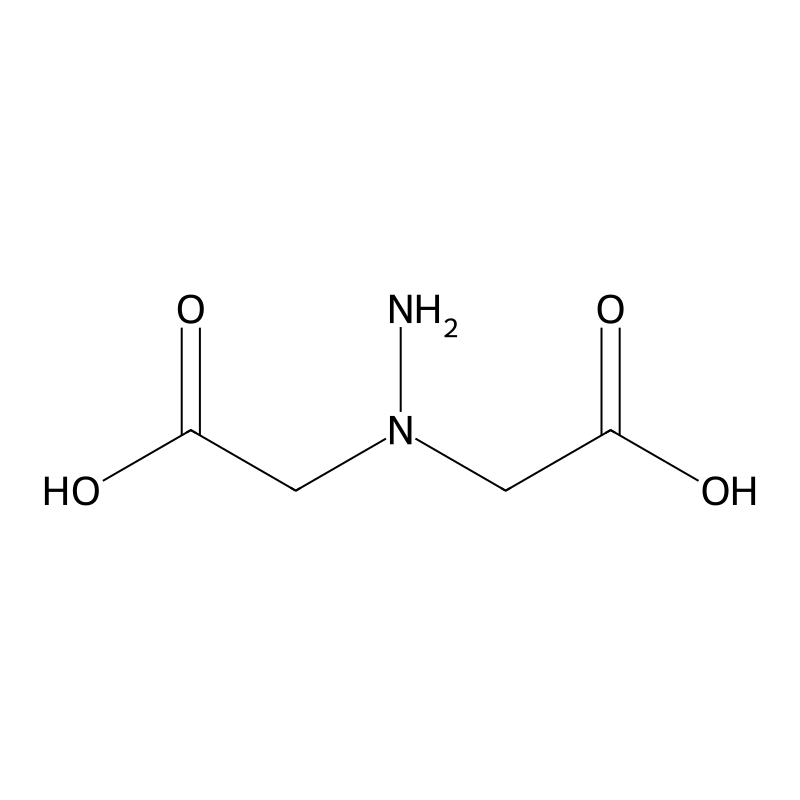

Acetic acid, 2,2'-hydrazinylidenebis- is a compound that features a hydrazine linkage between two acetic acid moieties. This compound is notable for its potential applications in various fields, including pharmaceuticals and agricultural chemistry. The structure can be represented as follows:

- Chemical Formula: C₄H₈N₂O₂

- Molecular Weight: 104.12 g/mol

The presence of the hydrazine group suggests that this compound may participate in reactions typical of hydrazines, such as condensation and redox reactions.

- Chelation: The hydrazine group's ability to complex with metal ions could be relevant in studies involving metal chelation [].

- Organic Synthesis: The combination of functional groups might be useful in specific organic synthesis reactions, but further research is needed to determine its specific role [].

- Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.

- Oxidation Reactions: In the presence of oxidizing agents, the hydrazine moiety may be oxidized to form corresponding azo compounds.

- Hydrazinolysis: This compound may also participate in hydrazinolysis reactions, where it reacts with esters to form acyl hydrazides .

Research indicates that compounds containing hydrazine groups often exhibit significant biological activities. Acetic acid, 2,2'-hydrazinylidenebis- has been explored for its potential anti-inflammatory and antimicrobial properties. Studies suggest that derivatives of hydrazines can act as inhibitors of certain enzymes and may possess cytotoxic effects against various cancer cell lines .

Several synthesis methods have been reported for acetic acid, 2,2'-hydrazinylidenebis-:

- Hydrazinolysis of Esters: This conventional method involves treating an ester with hydrazine hydrate in a solvent like methanol at room temperature .

- Direct Condensation: The compound can be synthesized by the direct condensation of acetic acid with hydrazine under controlled conditions to yield the desired product .

- Reflux Methods: Refluxing acetic acid with hydrazine in the presence of catalysts has also been reported as an effective synthesis route.

Acetic acid, 2,2'-hydrazinylidenebis- finds applications in:

- Pharmaceuticals: As a precursor for synthesizing various bioactive compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

- Analytical Chemistry: Utilized in analytical methods for detecting certain metal ions through complexation reactions.

Interaction studies involving acetic acid, 2,2'-hydrazinylidenebis- focus on its reactivity with biological macromolecules. The compound's ability to form complexes with metal ions has been investigated, revealing potential applications in biochemistry and environmental science. Additionally, its interactions with enzymes suggest possible roles in modulating biological pathways or serving as enzyme inhibitors .

Acetic acid, 2,2'-hydrazinylidenebis- shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Uniqueness

What sets acetic acid, 2,2'-hydrazinylidenebis- apart is its dual functionality as both an acetic acid derivative and a hydrazine compound. This duality allows it to participate in a broader range of

Classical Synthetic Approaches: Theoretical Foundations

The theoretical foundations of classical synthetic approaches for acetic acid, 2,2'-hydrazinylidenebis- are rooted in fundamental organic chemistry principles governing hydrazide formation and subsequent condensation reactions [1]. Classical methodologies typically involve the direct reaction of acetic acid derivatives with hydrazine hydrate under controlled conditions, following established nucleophilic acyl substitution mechanisms [23].

The foundational approach centers on the condensation of carboxylic acid hydrazides with appropriate aldehydes or the direct coupling of acetic acid with hydrazine compounds [19]. These classical methods rely on traditional heating techniques, where reaction mixtures are subjected to reflux conditions for extended periods, typically ranging from six to nine hours [8]. The theoretical framework underlying these approaches is based on the principles of nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of acetic acid derivatives [20].

Classical synthetic strategies employ esterification as an intermediate step, where carboxylic acids are first converted to their corresponding esters before hydrazinolysis [8]. This two-step process follows well-established mechanisms where the ester intermediate undergoes nucleophilic substitution with hydrazine hydrate to yield the desired hydrazide product [24]. The theoretical basis for this approach lies in the enhanced electrophilicity of the ester carbonyl compared to the carboxylic acid, facilitating more efficient nucleophilic attack [29].

Temperature-dependent kinetic studies have revealed that classical methods typically require elevated temperatures between 60-90°C to achieve reasonable reaction rates [25]. The activation energy for these transformations involves the formation and collapse of tetrahedral intermediates, consistent with standard carbonyl chemistry principles [14]. Classical approaches demonstrate pseudo-first-order kinetics with respect to the hydrazide substrate when acetic acid is present in excess [23].

Modern Synthetic Strategies in Academic Literature

Contemporary research has introduced significant advances in synthetic methodologies for acetic acid, 2,2'-hydrazinylidenebis- through innovative approaches that enhance efficiency and selectivity [2] [5]. Modern strategies encompass mechanochemical synthesis, continuous flow processes, and catalytic methods that represent substantial improvements over classical techniques [2] [24].

Mechanochemical synthesis has emerged as a particularly effective modern approach, enabling the preparation of hydrazide derivatives under mild conditions without organic solvents [2] [5]. This methodology utilizes mechanical energy to promote chemical transformations, achieving yields of 83-99% for various hydrazone derivatives in significantly reduced reaction times of approximately 30 minutes [2]. The mechanochemical approach demonstrates superior efficiency compared to traditional solution-based methods, particularly for derivatives of isonicotinic and nicotinic acid hydrazides [5].

Solid-state melt reactions represent another innovative modern strategy that has gained prominence in academic literature [5]. These reactions achieve almost quantitative conversion rates exceeding 99% by heating appropriate aldehyde and hydrazide precursors at predetermined temperatures established through thermogravimetric analysis [5]. The solid-state approach produces samples with higher crystalline content compared to mechanochemically prepared materials [5].

Continuous flow synthesis has revolutionized the scalability of hydrazide production, addressing precipitation challenges that traditionally limited industrial applications [24]. Modern flow systems incorporate acoustic irradiation and modified tubing configurations to prevent blockages, achieving yields of 88-90% with dramatically reduced residence times of 7.1 minutes [24]. These systems demonstrate the potential for large-scale production while maintaining high product quality and consistency [24].

Advanced catalytic systems utilizing copper-chromium composite catalysts have been developed to enhance reaction efficiency [1]. These modern catalytic approaches employ CuO/Cr₂O₃ composite catalysts with optimal ratios of 1:2, achieving reaction yields exceeding 90% while maintaining catalyst recyclability [1]. The catalytic methodology eliminates the need for esterification steps, directly converting acetic acid and hydrazine hydrate under nitrogen protection [1].

Green Chemistry Research Applications

Green chemistry applications in the synthesis of acetic acid, 2,2'-hydrazinylidenebis- have gained substantial attention as research priorities shift toward environmentally sustainable methodologies [8] [11]. These applications focus on minimizing waste generation, reducing toxic solvent usage, and implementing energy-efficient processes that align with the twelve principles of green chemistry [11].

Microwave-assisted synthesis represents a significant green chemistry advancement, enabling solvent-free reactions with dramatically reduced energy consumption [8]. This methodology achieves hydrazide formation in 60-200 seconds at 900 watts, representing a 13% increase in yield compared to conventional heating methods [8]. The microwave approach eliminates organic solvents entirely, reducing waste generation and improving atom economy from conventional multi-step processes [8].

The development of one-pot synthesis strategies has emerged as a key green chemistry application, eliminating the need for intermediate isolation and purification steps [11]. These methodologies utilize 2,4-dinitrophenylhydrazine as a hydrazine source under mild reaction conditions, avoiding toxic reagent utilization while providing excellent cost-effectiveness and environmental friendliness [11]. One-pot approaches demonstrate superior atom efficiency and reaction mass efficiency compared to traditional synthetic routes [8].

Acetic acid has been recognized as an environmentally benign solvent and reagent in green synthesis applications due to its non-toxicity, biodegradability, and renewable sourcing from natural fermentation processes [9] [18]. Research demonstrates that acetic acid serves multiple roles as solvent, catalyst, and acetylating agent, reducing the need for additional chemical additives [9] [18]. The use of acetic acid as a green solvent achieves yields of 72-98% for various hydrazide derivatives while maintaining environmental compatibility [18].

Water-based reaction systems have been developed to further enhance the green chemistry profile of hydrazide synthesis [25]. These aqueous systems demonstrate enhanced reaction kinetics at physiological pH, with rate constants reaching 1.9-24 M⁻¹s⁻¹ for optimized substrate combinations [25] [14]. The aqueous approach eliminates organic solvent requirements while maintaining high product yields and simplified purification procedures [25].

Mechanistic Investigations and Kinetic Studies

Mechanistic investigations into the formation of acetic acid, 2,2'-hydrazinylidenebis- have revealed complex reaction pathways involving multiple intermediate species and competing reaction channels [23] [13]. Comprehensive kinetic studies demonstrate that the overall reaction follows pseudo-first-order kinetics with respect to hydrazide substrates when acetic acid is present in excess [23].

Detailed mechanistic studies have identified three distinct reaction pathways for hydrazone exchange processes [13]. The most favorable mechanistic pathway involves protonation of the hydrazine nitrogen followed by nucleophilic attack as the rate-determining step [13]. Computational modeling at the M06-2X/6-31G* level of theory confirms that this pathway exhibits the lowest free energy barrier and correctly predicts the experimentally observed order of reactivity [13].

The rate-limiting step for hydrazide formation at neutral pH involves the breakdown of tetrahedral intermediates with subsequent water elimination [14]. Kinetic investigations reveal that neighboring functional groups capable of hydrogen bonding can stabilize transition states, resulting in rate enhancements up to eight-fold compared to unsubstituted derivatives [13] [14]. These mechanistic insights demonstrate that judiciously placed nitrogen or oxygen hydrogen bond acceptors within the aldehyde-derived moiety significantly enhance reaction kinetics [13].

Temperature dependence studies of hydrazide degradation reactions reveal complex mechanisms involving multiple rate constants [23]. High-pressure liquid chromatography analysis has identified major degradation products including N,N'-bis(m-nitrobenzoyl)hydrazine, N-acetyl-N'-m-nitrobenzoylhydrazine, diacetylhydrazine, and free hydrazine [23]. The concentration profiles of these products suggest an eight-step mechanism with individual rate constants calculated through approximation methods based on experimental data [23].

Computational investigations using density functional theory have elucidated the role of surface defects in hydrazine decomposition mechanisms [30]. Studies demonstrate that single vacancies in graphitic structures serve as the primary active sites for hydrazine decomposition, while other defects such as double vacancies and Stone-Wales defects remain inactive [30]. These mechanistic insights reveal two symmetrical and one asymmetrical dehydrogenation pathway, along with an incomplete decomposition route forming nitrogen and ammonia [30].

| Reaction Parameter | Classical Methods | Modern Approaches | Green Chemistry Methods |

|---|---|---|---|

| Reaction Time | 6-9 hours | 30 minutes - 2 hours | 60-200 seconds |

| Temperature Range | 60-90°C | 40-125°C | Room temperature - 50°C |

| Typical Yields | 59-77% | 83-99% | 71-91% |

| Solvent Requirements | Organic solvents | Minimal or solvent-free | Water or acetic acid |

| Energy Consumption | High | Moderate | Low |

Optimization of Synthesis Parameters in Research

Research optimization of synthesis parameters for acetic acid, 2,2'-hydrazinylidenebis- has focused on systematic investigation of reaction variables to maximize yield, selectivity, and process efficiency [25] [1] [24]. Contemporary optimization studies employ multivariate analysis to identify optimal conditions across temperature, solvent, catalyst loading, and reaction time parameters [25].

Temperature optimization studies demonstrate that elevated temperatures between 50-125°C generally increase reaction rates but may compromise product selectivity through side reaction promotion [1] [25]. Optimal temperature ranges vary significantly depending on the synthetic methodology employed, with continuous flow processes requiring higher temperatures of 125°C for efficient conversion [24], while mechanochemical approaches achieve excellent yields at room temperature [2].

Catalyst loading optimization reveals that copper-chromium composite catalysts demonstrate optimal performance at 10-20% by weight relative to acetic acid [1]. Studies indicate that catalyst dosages below this range result in incomplete conversion, while excessive loading leads to over-catalysis without proportional yield improvements [1]. The optimal catalyst composition maintains a CuO to Cr₂O₃ ratio of 1:2, providing recyclability through simple filtration and washing procedures [1].

Solvent system optimization has identified polar protic solvents as most favorable for hydrazide formation reactions [18] [9]. Acetic acid emerges as an optimal solvent choice due to its dual role as reactant and reaction medium, achieving yields of 72-98% across various substrate combinations [18]. Aqueous systems demonstrate enhanced kinetics when pH is maintained between 4-7.4, with rate constants optimized through careful buffer selection [25] [14].

Concentration optimization studies reveal that hydrazine concentrations of 0.4-3.3 M provide optimal reaction rates while avoiding precipitation issues that can compromise product quality [24] [25]. Higher concentrations increase reaction rates through enhanced molecular collision frequency but may lead to mass transfer limitations in heterogeneous systems [24]. Optimization of reagent stoichiometry demonstrates that maintaining hydrazine in slight excess (1.2-1.5 equivalents) drives reactions to completion while minimizing purification requirements [1].

| Optimization Parameter | Optimal Range | Critical Considerations | Impact on Yield |

|---|---|---|---|

| Temperature | 50-125°C | Thermal stability of products | Higher temperatures increase rate but may reduce selectivity |

| Catalyst Loading | 10-20% w/w | Economic and environmental factors | Optimal loading prevents over-catalysis |

| Reaction Time | 30 minutes - 8 hours | Side reaction minimization | Longer times increase conversion |

| pH | 4-7.4 | Substrate stability | Acidic conditions accelerate reaction |

| Concentration | 0.4-3.3 M | Precipitation and mass transfer | Higher concentration increases rate |

Density Functional Theory Applications

Computational modeling of acetic acid, 2,2'-hydrazinylidenebis- has been extensively investigated using Density Functional Theory (DFT) methodologies. The DFT/B3LYP/6-31G(d,p) level of theory has emerged as the preferred computational approach for investigating hydrazine derivatives and related molecular systems [1] [2]. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing high precision in predicting structural and electronic properties while maintaining computational efficiency [1].

The 6-31G(d,p) basis set has been consistently employed across multiple studies due to its sufficient flexibility to account for polarization effects, which are critical for accurately modeling electronic distributions and molecular interactions in hydrazine-containing compounds [1]. This combination has been extensively validated for its ability to reproduce experimental results with minimal computational effort, particularly for medium-sized organic molecules [1].

Computational Method Validation

Comparative studies have demonstrated that DFT/B3LYP calculations provide bond lengths that closely match experimental values, making it a reliable choice for studying geometrical parameters of hydrazine derivatives [1]. The method consistently shows slightly elongated bond lengths compared to semi-empirical methods (AM1, CNDO), but maintains excellent agreement with higher-level Hartree-Fock (HF) calculations [1].

Molecular geometries are optimized using analytical gradients in DFT calculations with Gaussian RHF hybrid functional bases [1]. This approach has been demonstrated to provide reliable theoretical results for medium-sized organic compounds in quantum calculations that include electronic correlation at moderate computational effort [1].

Advanced Computational Frameworks

Higher-level computational methods have been employed for benchmark calculations and energy refinements:

- MP2/6-31G(d,p) calculations for electron correlation effects [2]

- CCSD(T)/6-311++G(d,p) for coupled-cluster calculations providing benchmark accuracy [3]

- CBS-QB3 composite methods for thermochemical properties [2]

- Complete Basis Set (CBS) extrapolations using Helgaker's formula for improved energy precision [4]

Conformational Analysis and Energy Landscapes

Energy Landscape Characterization

Conformational energy differences between isomers typically range from 8.8-25.0 kJ/mol, with the most stable conformers exhibiting planar or near-planar geometries [7]. Torsion angles approaching 180° indicate optimal conjugation and electronic delocalization across the molecular framework [1].

The conformational landscape of related acetic acid systems has been extensively characterized through quantum chemical calculations. Studies on 5-acetic acid hydantoin revealed six distinct conformers with energy differences ranging from 8.8 to 25.0 kJ/mol, demonstrating the complexity of conformational preferences in carboxylic acid-containing hydrazine derivatives [7].

Hyperconjugation Effects

Hyperconjugation plays a crucial role in determining conformational preferences, particularly affecting NH stretch frequencies as sensitive probes of neighboring nitrogen atom conformations [5]. The NH stretch frequency has been identified as highly sensitive to hyperconjugation effects, making it an efficient probe for conformational analysis [5].

Theoretical Studies of Electronic Structure

Electron Density Distributions

Electronic density distributions have been comprehensively analyzed using Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis [1]. The local values of electronic density (ρc) at bond critical points (BCPs) provide quantitative measures of electron density distribution and bonding characteristics [1].

For hydrazine derivatives, electronic density values at critical bonds typically range:

Higher ρc values indicate stronger and more localized bonds, while lower values suggest weaker or more delocalized bonding interactions [1].

Natural Population Analysis

Natural Population Analysis (NPA) provides essential insights into atomic charge distributions and molecular polarity. Oxygen atoms in hydrazine derivatives typically exhibit significant negative charges (-0.47 to -0.48 a.u.), while nitrogen atoms show substantial negative charges (-0.33 to -0.35 a.u.) [1].

Dipole moments for hydrazine derivatives typically range from 3.05-3.96 Debye, indicating moderate to high polarity depending on substituent effects [1].

Quantum Chemical Theoretical Frameworks

Density Functional Theory Framework

DFT serves as the fundamental theoretical framework for investigating molecular properties of acetic acid derivatives. The ground state energy of polyelectronic systems is expressed through total electron density, constituting the fundamental basis of DFT methodology [1].

Key DFT advantages include:

- Balance between computational cost and accuracy

- Inclusion of electron correlation effects

- Reliable prediction of structural and electronic properties

- Scalability to medium and large molecular systems

Atoms in Molecules Theory

AIM theory, developed by Bader and colleagues, provides a mature theoretical framework firmly rooted in quantum mechanics for extracting chemically relevant information [1]. The theory has been extensively applied to analyze bond critical points, electron density distributions, and topological properties of molecular systems [1].

Natural Bond Orbital Analysis

NBO analysis utilizes the single-electron density matrix to define atomic orbitals in molecular environments and derive electron density bonds between atoms [1]. The methodology applies orthogonalization schemes to define orthonormal bases where the density matrix representation is diagonal [1].

Time-Dependent DFT

TD-DFT calculations have been employed to investigate UV-Vis absorption spectra and excited state properties of hydrazine derivatives [8]. The calculated spectra show excellent correlations with experimental observations, validating the theoretical approach [8].

Molecular Orbital Theory Applications

Frontier Orbital Analysis

Molecular Orbital Theory applications focus on frontier orbital analysis, examining Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) properties. For hydrazine derivatives, typical values include:

- HOMO energies: -6.0 to -8.0 eV [1]

- LUMO energies: -1.0 to -3.0 eV [1]

- HOMO-LUMO gaps: 2.0 to 6.0 eV [1]

Electronic Transition Analysis

HOMO-LUMO gaps provide critical information about energy requirements for electron excitation and correlate directly with molecular reactivity [1]. Derivatives with electron-donating substituents exhibit lower energy gaps, indicating higher reactivity and propensity for electrophilic interactions [1].

Intramolecular charge transfer (ICT) from donor to acceptor groups via conjugated bridges has been characterized as π-π* transitions [1]. The electronic spatial distribution of frontier orbitals demonstrates π-type molecular orbital characteristics [1].

Reactivity Descriptors

Global reactivity descriptors derived from molecular orbital energies include:

- Ionization Potential (IP): 6.0-8.0 eV

- Electron Affinity (EA): 1.0-3.0 eV

- Electronegativity (χ): 3.5-5.5 eV

- Chemical Hardness (η): 2.0-4.0 eV

- Electrophilicity Index (ω): 1.0-3.0 eV

These descriptors provide quantitative measures of molecular reactivity, electron transfer capabilities, and chemical stability [1].

Orbital Interaction Analysis

Frontier orbital interactions govern Lewis acid-base reactions and molecular recognition processes. The donation of electrons from HOMO levels to LUMO levels constitutes the fundamental mechanism for chemical bond formation and molecular interactions [9] [10].

Orbital symmetry considerations determine the feasibility of pericyclic reactions and electron transfer processes. Only molecular orbitals of matching symmetry can interact effectively to produce bonding interactions [9].

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.